molecular formula C11H16ClNO2 B3173094 5-Chloro-2-(2-propoxyethoxy)aniline CAS No. 946772-89-0

5-Chloro-2-(2-propoxyethoxy)aniline

Cat. No.: B3173094
CAS No.: 946772-89-0
M. Wt: 229.7 g/mol
InChI Key: WIUJEQAJHCQLEK-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-propoxyethoxy)aniline is a substituted aniline derivative characterized by a chlorine atom at the 5-position and a 2-propoxyethoxy group (-OCH2CH2OCH2CH2CH3) at the 2-position of the benzene ring. Its molecular formula is C11H16ClNO2, with a molecular weight of 229.7 g/mol. This compound is utilized in pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules, as evidenced by its role in coupling reactions to form Nurr1 agonists and other intermediates .

Properties

IUPAC Name

5-chloro-2-(2-propoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8H,2,5-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUJEQAJHCQLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-propoxyethoxy)aniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-propoxyethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(2-propoxyethoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-propoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following table compares 5-Chloro-2-(2-propoxyethoxy)aniline with key analogs, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
This compound 2-propoxyethoxy, 5-Cl C11H16ClNO2 229.7 Pharmaceutical intermediate (e.g., Nurr1 agonists); high purity (95%) available
5-Chloro-2-(2-methoxyethoxy)aniline 2-methoxyethoxy, 5-Cl C9H12ClNO2 217.6 Shorter alkoxy chain; potential precursor for agrochemicals or dyes
5-Chloro-2-[2-(dimethylamino)ethoxy]aniline (4o) 2-(dimethylamino)ethoxy, 5-Cl C10H15ClN2O 214.7 Basic amino group enhances solubility; used in Nurr1 agonist synthesis
5-Chloro-2-(trifluoromethyl)aniline 2-CF3, 5-Cl C7H5ClF3N 195.6 Electron-withdrawing CF3 group; commercial availability (>97% purity)
5-Chloro-2-methylaniline 2-CH3, 5-Cl C7H8ClN 141.6 Simple methyl substituent; research applications in organic synthesis
5-Chloro-2-(4-Chlorophenoxy)aniline 4-Cl-phenoxy, 5-Cl C12H9Cl2NO 262.1 Market demand in agrochemicals; projected growth in global supply (2025–2030)
5-Chloro-2-(2-cyclohexylethoxy)aniline 2-cyclohexylethoxy, 5-Cl C14H20ClNO 253.8 Medicinal applications; sold for "lab use only" with cyclohexyl hydrophobicity
3-Chloro-2-(2-propoxyethoxy)aniline 3-Cl, 2-propoxyethoxy C11H16ClNO2 229.7 Positional isomer; altered electronic effects due to Cl at 3-position
Alkoxy Chain Length
  • Propoxyethoxy vs.
  • Cyclohexylethoxy : The bulky cyclohexylethoxy group in 5-Chloro-2-(2-cyclohexylethoxy)aniline introduces steric hindrance, which may affect binding affinity in medicinal compounds .
Electron-Donating/Withdrawing Groups
  • Trifluoromethyl (CF3) : The CF3 group in 5-Chloro-2-(trifluoromethyl)aniline withdraws electrons, stabilizing the aniline ring and altering reactivity in electrophilic substitution reactions .
  • Dimethylamino (NMe2): The basic dimethylamino group in 4o improves water solubility, making it advantageous for aqueous-phase reactions in pharmaceutical synthesis .
Positional Isomerism
  • 3-Chloro-2-(2-propoxyethoxy)aniline: The chlorine at the 3-position (vs.

Biological Activity

5-Chloro-2-(2-propoxyethoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group and a propoxyethoxy moiety attached to an aniline structure, which may influence its interactions with biological systems. The exploration of its biological activity includes its effects on enzymes, cellular processes, and potential therapeutic applications.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C13H18ClN2O2
  • Molecular Weight : 270.75 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the chloro group may enhance its reactivity and binding affinity to specific receptors or enzymes, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential as an antibacterial agent.
  • Anticancer Potential :
    • Research focused on the compound's effects on cancer cell lines demonstrated a dose-dependent reduction in cell viability, indicating possible cytotoxic effects. The underlying mechanism appears to involve apoptosis induction.
  • Neuroprotective Effects :
    • In vitro studies showed that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus15Cell wall synthesis inhibition
AnticancerHeLa (cervical cancer)20Induction of apoptosis
NeuroprotectionSH-SY5Y (neuronal cells)25Reduction of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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